4-Amino-2-chloro-N-ethylbenzamide

説明

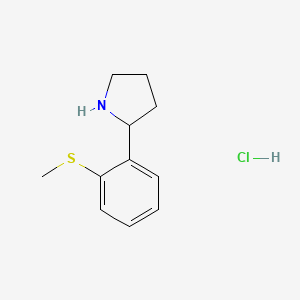

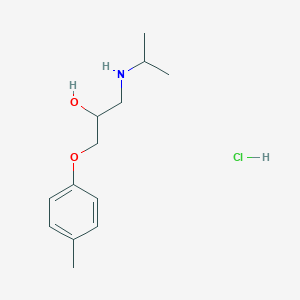

4-Amino-2-chloro-N-ethylbenzamide is a chemical compound with the CAS Number: 739315-22-1 . Its molecular weight is 198.65 and its IUPAC name is 4-amino-2-chloro-N-ethylbenzamide .

Molecular Structure Analysis

The molecular formula of 4-Amino-2-chloro-N-ethylbenzamide is C9H11ClN2O . The InChI code is 1S/C9H11ClN2O/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3,(H,12,13) .科学的研究の応用

Molar Refraction and Polarizability

Research on a closely related antiemetic drug demonstrated studies on its molar refraction and polarizability in aqueous solutions. Such studies are critical for understanding the interaction of the drug with light and its electronic properties, which are essential for its formulation and application in pharmaceutical sciences (R. Sawale et al., 2016).

Synthesis and Characterization of Novel Polymers

Another application area involves the synthesis and characterization of novel polymers. For instance, research on the synthesis of aromatic polyimides using similar compounds showcases the role of such chemicals in developing new materials with potential applications in electronics, aerospace, and more due to their thermal stability and solubility properties (M. Butt et al., 2005).

Pharmaceutical Co-crystals

Pharmaceutical co-crystals involving analgesic drugs demonstrate the utility of chemical compounds like 4-Amino-2-chloro-N-ethylbenzamide in enhancing drug properties such as solubility and dissolution rates. This area of research is crucial for improving drug efficacy and bioavailability (S. Aitipamula et al., 2012).

Solubility and Dissolution Behavior

Studies on the solubility of similar compounds in various solvents at different temperatures provide valuable data for pharmaceutical formulations. Understanding the solubility and dissolution behavior is essential for drug design and development to ensure optimal delivery and action of pharmaceutical agents (Jinbo Ouyang et al., 2019).

Electrospray Mass Spectrometry

Research involving the fragmentation of N-linked carbohydrates derivatized at the reducing terminus using compounds similar to 4-Amino-2-chloro-N-ethylbenzamide highlights its application in analytical chemistry. Such studies are instrumental in understanding molecular structures and interactions, vital for drug development and biochemical research (D. Harvey, 2000).

特性

IUPAC Name |

4-amino-2-chloro-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHURKMOAPIAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2765575.png)

![2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2765580.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide](/img/structure/B2765581.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)

![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2765587.png)

![ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2765590.png)

![Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2765594.png)